
2-(2,2-Dichlorocyclopropyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dichlorocyclopropyl)ethan-1-amine is a chemical compound with the molecular formula C₅H₉Cl₂N. It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an ethanamine group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine typically involves the reaction of 2,2-dichlorocyclopropane with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichlorocyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
2-(2,2-Dichlorocyclopropyl)ethan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride: A hydrochloride salt form of the compound with similar properties.
This compound derivatives: Various derivatives with different substituents on the cyclopropyl ring.
Uniqueness
This compound is unique due to its specific structural features, such as the dichlorocyclopropyl ring and ethanamine group. These features confer distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications.
Biological Activity
2-(2,2-Dichlorocyclopropyl)ethan-1-amine, also known as (1R)-1-[(1R)-2,2-dichlorocyclopropyl]ethanamine, is a compound of significant interest due to its unique structural features and potential biological activities. With a molecular formula of C_5H_8Cl_2N and a molecular weight of 190.49 g/mol, this compound has been studied for its interactions with various biological targets, particularly in the context of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a dichlorocyclopropyl group attached to an ethanamine backbone. This configuration provides distinct steric and electronic characteristics that influence its reactivity and interactions with biological systems. The presence of the dichlorocyclopropyl moiety is crucial for its binding affinity and selectivity towards specific molecular targets, such as neurotransmitter receptors and enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that this compound may modulate enzyme activity or receptor binding through conformational changes induced by its unique structure. These interactions can lead to downstream effects on cellular signaling pathways, particularly those related to mood regulation and cognitive function.
Potential Therapeutic Applications
The compound has shown potential in various therapeutic applications, including:
- Neurotransmitter Modulation : Similar to other amines, it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs may inhibit tumor growth in various cancer models . The mechanisms often involve metabolic modulation targeting pathways like the Warburg effect.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological activity profile:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
(S)-1-((S)-2,2-Dichlorocyclopropyl)ethan-1-amine | Enantiomer of original compound | Similar but different activity profile | Different stereochemistry affects binding properties |
Ephedrine derivatives | Similar amine structure | Stimulant effects; used in respiratory treatments | Varying substituents alter pharmacodynamics |
2-(Chloroethyl)ethanamine | Lacks cyclopropyl group | Less versatile in reactivity | Absence of cyclopropyl limits application scope |
3-(Dichloromethyl)cyclobutanamine | Contains a cyclobutane instead of cyclopropane | Potentially different activity due to ring size | Ring size influences reactivity and selectivity |
In Vitro Studies
In vitro studies have highlighted the compound's potential in modulating cell viability across various cancer cell lines. For instance, research on similar dichloro compounds has shown minimal cytotoxicity while still impacting cellular pathways associated with tumor growth .
In Vivo Studies
In vivo studies using animal models have demonstrated the effectiveness of related compounds in inhibiting tumor growth. For example, two promising analogs were shown to significantly reduce U87 glioblastoma tumor growth without causing substantial toxicity . These findings suggest that this compound may have similar therapeutic potentials.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
- Receptor Interaction : Modulating neurotransmitter receptors which could influence mood and cognitive functions.
Properties
Molecular Formula |
C5H9Cl2N |
---|---|
Molecular Weight |
154.03 g/mol |
IUPAC Name |
2-(2,2-dichlorocyclopropyl)ethanamine |
InChI |
InChI=1S/C5H9Cl2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H2 |
InChI Key |
DQYYLSNTRCSJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.